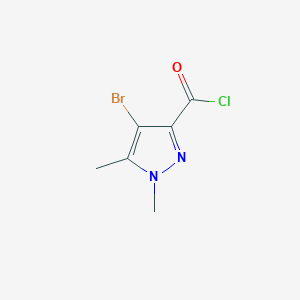
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Vue d'ensemble
Description
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H6BrClN2O. It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 3,5-diaryl-4-bromopyrazoles involves the use of gemdibromoalkene as the substrate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a 5-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.48 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
One significant application of compounds related to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is in the field of cancer research. For instance, Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, closely related to the target compound, and evaluated their anticancer activity. These newly synthesized compounds showed promise as potential anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound derivatives has been a key area of research. Yun-shang Yang (2011) reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, demonstrating the versatility of pyrazole derivatives in creating new chemical entities (Yang Yun-shang, 2011).
Insecticidal and Fungicidal Activities
Compounds derived from this compound also show potential in insecticide and fungicide development. Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which exhibited notable insecticidal and fungicidal activities (Zhu et al., 2014).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors. Tawfik (2015) synthesized cationic Schiff surfactants based on pyrazole derivatives, which demonstrated excellent corrosion inhibition efficiency on carbon steel in hydrochloric acid, highlighting their potential in industrial applications (Tawfik, 2015).
Antibacterial Activities
Furthermore, compounds related to this compound have been studied for their antibacterial properties. Bildirici, Şener, and Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showing effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Safety and Hazards
Orientations Futures
The future directions of research on 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and other pyrazole derivatives are likely to focus on their synthesis and applications in various fields of science. Given their wide range of applications, there is potential for further exploration of their uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)9-10(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCUIDMDNDBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217138 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006471-24-4 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006471-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)


![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)


![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)




![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)